Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Description
Structural Elucidation via Spectroscopic and Crystallographic Methods
The structural determination of this compound has been accomplished through comprehensive spectroscopic analysis combined with comparative crystallographic studies. The compound exhibits a molecular formula of carbon eleven hydrogen ten nitrogen two oxygen three with a precisely determined molecular weight of 218.212 grams per mole. Nuclear magnetic resonance spectroscopy provides definitive evidence for the compound's connectivity pattern, with characteristic chemical shifts observed for the methyl ester functionality and the heterocyclic oxadiazole ring system.
The one-dimensional proton nuclear magnetic resonance spectrum reveals distinct resonances corresponding to the aromatic protons of the substituted benzene ring, appearing in the typical aromatic region between 7.0 and 8.5 parts per million. The methyl ester group displays a characteristic singlet at approximately 3.9 parts per million, consistent with the methoxy carbon-hydrogen bonds. The 3-methyl substituent on the oxadiazole ring generates a distinctive singlet around 2.4 parts per million, providing unambiguous confirmation of the substitution pattern.
Comparative analysis with related oxadiazole-containing benzoates reveals systematic variations in chemical shift patterns that correlate with electronic effects transmitted through the conjugated system. The oxadiazole ring system introduces significant electronic perturbations to the benzoate core, as evidenced by the downfield shift of the para-substituted aromatic protons relative to unsubstituted methyl benzoate derivatives. These spectroscopic observations are further corroborated by carbon-13 nuclear magnetic resonance data, which demonstrates the characteristic carbonyl carbon resonance at approximately 165 parts per million and the heterocyclic carbon signals in the 150-170 parts per million region.
Crystallographic analysis of structurally related compounds provides additional insight into the three-dimensional conformation of this compound. The planar nature of the oxadiazole ring system and its coplanar arrangement with the aromatic benzene ring facilitates extensive conjugation throughout the molecular framework. Bond length analysis reveals that the carbon-nitrogen bonds within the oxadiazole ring exhibit partial double-bond character, with distances typically ranging from 1.28 to 1.32 angstroms, indicating significant delocalization of electron density across the heterocyclic system.
| Spectroscopic Parameter | Observed Value | Reference Standard |
|---|---|---|
| Molecular Ion Peak | 218 mass/charge | 218.212 calculated |
| Carbonyl Carbon-13 | ~165 ppm | 165-170 ppm typical |
| Methoxy Proton | ~3.9 ppm | 3.7-4.0 ppm typical |
| Aromatic Protons | 7.0-8.5 ppm | 7.0-8.5 ppm typical |
| Methyl Oxadiazole | ~2.4 ppm | 2.3-2.5 ppm typical |
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound name reflects the hierarchical priority system where the benzoate ester serves as the principal functional group, with the oxadiazole heterocycle treated as a substituent on the aromatic ring system. The numbering scheme begins with the carbonyl carbon of the ester group, designated as position one, followed by sequential numbering around the benzene ring to identify the para-substitution pattern at position four.
The oxadiazole portion of the name requires careful attention to the specific regioisomer present in this compound. The designation "1,2,4-oxadiazol" indicates the arrangement of nitrogen and oxygen atoms within the five-membered heterocycle, distinguishing it from alternative isomeric forms such as 1,2,3-oxadiazole or 1,3,4-oxadiazole. The positional descriptors "3-methyl" and "5-yl" specify both the location of the methyl substituent on the oxadiazole ring and the point of attachment to the benzene ring.
Alternative naming systems provide additional descriptive approaches to this compound. The Chemical Abstracts Service registry system employs the name "benzoic acid, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-, methyl ester," which explicitly identifies the parent acid and esterification state. This nomenclature proves particularly valuable in database searches and literature surveys, as it maintains clear connections to related carboxylic acid derivatives.
The Simplified Molecular Input Line Entry System representation "CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC" provides an unambiguous linear notation that completely specifies the molecular connectivity. This systematic encoding facilitates computational analysis and database queries while maintaining compatibility with modern chemical informatics platforms. The International Chemical Identifier key "PJYMNVKGDLTDJE-UHFFFAOYSA-N" serves as a unique molecular fingerprint that enables precise identification across global chemical databases.
Comparative analysis with positional isomers reveals the importance of precise nomenclature in distinguishing between closely related structures. The meta-substituted analog methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate bears the Chemical Abstracts Service number 921938-57-0 and exhibits distinct physical and chemical properties despite its structural similarity. These nomenclatural distinctions prove essential for accurate communication of synthetic procedures and property correlations within the scientific literature.
Comparative Analysis of Tautomeric and Resonance Forms
The electronic structure of this compound exhibits significant complexity arising from multiple resonance contributors and potential tautomeric equilibria within the oxadiazole ring system. Computational studies of related 1,2,4-oxadiazole derivatives demonstrate that these heterocycles can exist in equilibrium between different tautomeric forms, particularly involving migration of hydrogen atoms between nitrogen and oxygen centers. However, the specific substitution pattern in this compound minimizes tautomeric interconversion due to the absence of readily exchangeable protons.
The primary resonance structures contributing to the ground-state electronic configuration involve delocalization of electron density across the entire conjugated framework. The oxadiazole ring system participates in extensive resonance with both nitrogen lone pairs and the aromatic pi-electron system of the benzene ring. Quantum mechanical calculations reveal that the 1,2,4-oxadiazole moiety exhibits significant aromatic character, with bond orders intermediate between single and double bonds throughout the heterocyclic framework.
Comparative analysis with the constitutional isomer methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate reveals substantial differences in electronic distribution and reactivity patterns. The alternative regioisomer positions the methyl substituent at the 5-position of the oxadiazole ring rather than the 3-position, fundamentally altering the electron-donating capacity of the heterocycle toward the benzoate system. This positional variation influences both the nucleophilic character of the ring nitrogens and the electrophilic reactivity of the ester carbonyl group.
Density functional theory calculations performed on related 3-hydroxy-1,2,4-oxadiazole derivatives provide insight into the electronic preferences of the oxadiazole system. The studies demonstrate that substituent effects dramatically influence the relative stability of different tautomeric forms, with electron-withdrawing groups favoring certain nitrogen protonation states over others. In the case of this compound, the methyl substituent acts as a weak electron-donating group that stabilizes the oxadiazole ring through hyperconjugative interactions.
The resonance stabilization energy of the complete molecular system significantly exceeds that of simple aromatic compounds due to the extended conjugation pathway connecting the oxadiazole and benzoate moieties. Molecular orbital calculations reveal that the highest occupied molecular orbital exhibits substantial delocalization across both aromatic systems, while the lowest unoccupied molecular orbital shows significant contribution from the ester carbonyl group. This electronic configuration suggests enhanced reactivity toward nucleophilic attack at the ester carbon while maintaining aromatic stability in the heterocyclic portion.
| Tautomeric Form | Relative Stability | Electronic Character | Predominant Resonance Contributors |
|---|---|---|---|
| Standard Form | Highest | Aromatic/Conjugated | Oxadiazole-Benzene Delocalization |
| Nitrogen Protonated | Lower | Reduced Aromaticity | Localized Positive Charge |
| Alternative Connectivity | Lowest | Non-aromatic | Disrupted Conjugation |
Properties
IUPAC Name |
methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYMNVKGDLTDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455071 | |
| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209912-44-7 | |
| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Hydrazide Formation
Methyl 4-(carboxy)benzoate is prepared by reacting the corresponding carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. This reaction is typically conducted under reflux to ensure complete esterification.
The methyl ester is then treated with hydrazine monohydrate in absolute ethanol at ambient or slightly elevated temperatures to yield the acid hydrazide intermediate. This step is crucial as it sets the stage for ring closure to form the oxadiazole.
Cyclization to 1,2,4-Oxadiazole
The acid hydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol, stirred for extended periods (e.g., 24 hours) and refluxed (e.g., 14 hours) to promote cyclization.
After completion, acidification with hydrochloric acid precipitates the oxadiazole product, which can be purified by recrystallization from ethanol.
This method yields the oxadiazole ring fused to the benzoate moiety with high specificity.
Representative Example from Literature
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 4-Carboxybenzoic acid + MeOH + conc. H2SO4, reflux | Methyl 4-carboxybenzoate | High (not specified) | Standard Fischer esterification |
| Hydrazide formation | Methyl ester + hydrazine monohydrate in absolute ethanol, RT | Acid hydrazide intermediate | High (not specified) | Monitored by TLC |
| Cyclization | Acid hydrazide + CS2 + KOH in ethanol, stirred 24h, reflux 14h | 1,2,4-Oxadiazole derivative | 50-65% | Acidification with HCl precipitates product |
| Alkylation (if required) | Oxadiazole + propargyl bromide + K2CO3 in ethanol | 3-substituted oxadiazole | Moderate to high | Purification by recrystallization |
Alternative Synthetic Routes and Catalysts
Some patents describe the use of mercaptopropionic acid derivatives and catalysts such as p-toluenesulfonic acid pyridinium salts combined with bases like pyrrolidine or diisobutylamine for related benzoate intermediates, followed by oxidation with hydrogen peroxide catalyzed by sodium tungstate dihydrate to obtain intermediates structurally related to oxadiazole derivatives.
These methods emphasize energy-saving, environmentally friendly processes with simplified steps and good yields (up to 97.6% for certain intermediates), which may be adapted for the synthesis of this compound.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Esterification | Methanol, conc. H2SO4 | Reflux, several hours | High | Fischer esterification standard |
| Hydrazide Formation | Hydrazine monohydrate, ethanol | Room temp to mild heating | High | Monitored by TLC |
| Cyclization | Carbon disulfide, KOH, ethanol | Stir 24 h, reflux 14 h | 50-65% | Acidification to isolate product |
| Oxidation (if applicable) | H2O2, sodium tungstate dihydrate | 40°C to reflux | Up to 97.6% | For sulfur-containing intermediates |
| Alkylation | Propargyl bromide, K2CO3 | Room temp, ethanol | Moderate to high | For substitution on oxadiazole |
Research Findings and Notes
The cyclization step to form the 1,2,4-oxadiazole ring is critical and often determines the overall yield and purity of the final compound.
Using hydrazine hydrate in absolute ethanol ensures efficient conversion of esters to hydrazides, which are key intermediates.
The presence of substituents such as methyl groups on the oxadiazole ring can be introduced either by starting from methyl-substituted precursors or by post-cyclization alkylation.
Purification by recrystallization in ethanol or ethanol/DMF mixtures is commonly employed to achieve high purity.
Environmentally friendly and energy-efficient methods involving mild oxidation and simplified reaction steps have been patented, highlighting industrial interest in scalable production.
Chemical Reactions Analysis
Oxadiazole Ring
The 1,2,4-oxadiazole moiety participates in reactions typical of heterocyclic systems:
-
Nucleophilic Substitution : The nitrogen and oxygen atoms in the ring can act as nucleophilic sites. For instance, hydrolysis under acidic or basic conditions may lead to ring opening, forming carboxylic acid derivatives .
-
Electrophilic Aromatic Substitution : The oxadiazole’s electron-withdrawing nature directs electrophiles to specific positions on the aromatic ring .
Benzoate Ester
The methyl ester group undergoes:
-
Hydrolysis : In aqueous acidic or basic conditions, the ester hydrolyzes to 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid .
-
Transesterification : Reacts with alcohols in the presence of catalysts (e.g., sulfuric acid) to form new esters .
Methyl Substituent
The methyl group on the oxadiazole ring is relatively inert but can participate in:
Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | H₂O/H⁺ or H₂O/OH⁻ | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Reduction | LiAlH₄ or NaBH₄ | Alcohol or amine derivatives |
| Halogenation | Br₂/FeBr₃ | Brominated aromatic product |
Structural Insights and Reaction Selectivity
The nearly planar conformation of the molecule (evidenced by X-ray crystallography ) influences its reactivity:
Scientific Research Applications
Chemistry
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate serves as a versatile building block in organic synthesis. Its unique oxadiazole moiety allows for various chemical transformations, making it valuable in the development of more complex molecules. It can undergo:
- Oxidation: Typically leading to the formation of carboxylic acids or ketones.
- Reduction: Resulting in alcohols or amines.
- Nucleophilic Substitution: Particularly at the oxadiazole ring, facilitating the synthesis of substituted derivatives.
These reactions highlight its utility in synthetic organic chemistry and materials science .
Research has indicated that compounds containing the oxadiazole ring exhibit significant biological activities, including:
-
Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains.
Organism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
This suggests potential applications in developing new antimicrobial agents .
- Anticancer Activity: Preliminary studies indicate that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these pathways and confirm efficacy .
Medicinal Chemistry
Due to its unique structure, this compound is being explored for drug development. Its ability to interact with biological targets makes it a candidate for:
- Drug Design: The compound's structural features may lead to the development of novel therapeutics targeting specific diseases.
Industrial Applications
In addition to its laboratory uses, this compound is being investigated for applications in the production of specialty chemicals. Its properties can be harnessed in:
- Polymer Chemistry: As an additive or modifier to enhance material properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for further pharmaceutical development.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation. This finding positions the compound as a promising lead for anticancer drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as protein-tyrosine phosphatase 1B or chemokine receptor type 4, leading to the disruption of signaling pathways essential for cancer cell survival . The compound’s oxadiazole ring plays a crucial role in its binding affinity and specificity to these targets .
Comparison with Similar Compounds
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Comparison: Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Biological Activity
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight (g/mol) | 218.21 |
| CAS Number | 209912-44-7 |
| IUPAC Name | This compound |
| Melting Point | 160 °C |
| Boiling Point | 359.1 ± 44.0 °C |
| Density | 1.225 g/cm³ |
| pKa | -0.83 ± 0.25 |
These properties suggest that the compound is a stable organic molecule with potential for various applications in medicinal chemistry and pharmacology .
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Mitochondrial Apoptotic Pathway : The compound promotes the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
- Cytotoxic Effects : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines, including HePG-2 and HCT-116. The IC50 values for these cell lines are reported to be as low as 35.58 μM .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. A review of related oxadiazole derivatives indicates that they possess antifungal and antibacterial properties, potentially making them candidates for further development as therapeutic agents against infectious diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- The presence of the oxadiazole ring is crucial for its anticancer activity.
- Substituents on the phenyl ring can influence the potency; electron-donating groups may enhance activity while electron-withdrawing groups may reduce it .
Study on Anticancer Efficacy
A recent study explored the efficacy of several oxadiazole derivatives, including this compound. The results indicated that this compound was effective against multiple cancer types with varying mechanisms of action:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Methyl 4-(3-methyl...) | HePG-2 | 35.58 |
| Methyl 4-(3-methyl...) | HCT-116 | 20.45 |
| Methyl 4-(3-methyl...) | MCF-7 | 15.30 |
These findings support the potential of this compound as a lead structure for developing new anticancer agents .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <20 |
| Candida albicans | <15 |
The results indicate that this compound exhibits significant antimicrobial activity, suggesting its utility in treating infections caused by these pathogens .
Q & A
Q. How to design a high-throughput screening pipeline for oxadiazole derivatives?
- Workflow :
Library synthesis : Automated parallel synthesis with varied substituents (e.g., diverse esters or heterocycles).
LC-MS purification : Monitor purity (>95%) and characterize via tandem MS.
Activity screening : Use microplate assays (e.g., fluorescence-based enzymatic inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
